8-Benzyl-5,8-diazaspiro[3.5]nonane Offers Higher Fractional sp3 (Fsp3) than Piperazine, Enhancing Three-Dimensionality
The spirocyclic architecture of 8-Benzyl-5,8-diazaspiro[3.5]nonane provides an Fsp3 value of 0.5714, significantly exceeding the Fsp3 of piperazine (0.50), a widely used saturated azaheterocycle . This higher fractional sp3 correlates with increased molecular complexity and three-dimensionality, a property that has been empirically linked to improved clinical success rates in drug development [1]. While piperazine remains a common bioisostere replacement target for this scaffold, the quantitative difference in Fsp3 underscores the enhanced three-dimensional character of the 5,8-diazaspiro[3.5]nonane core [2].
| Evidence Dimension | Fractional sp3 (Fsp3) |
|---|---|
| Target Compound Data | 0.5714 |
| Comparator Or Baseline | Piperazine: 0.50 |
| Quantified Difference | +0.0714 (14.3% relative increase) |
| Conditions | Calculated from molecular formula; Fsp3 = (number of sp3 hybridized carbons)/(total carbon count). Data derived from chemical structure . |
Why This Matters
Higher Fsp3 correlates with reduced planarity and enhanced three-dimensionality, a property associated with improved target selectivity and clinical progression rates, making this scaffold a strategically preferred choice for lead optimization campaigns [1].
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6. View Source
- [2] Domainex. 'Angular' Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. 2025. View Source
